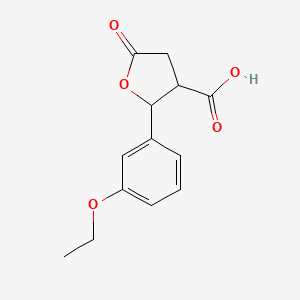

2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-3-carboxylic acid derivative featuring a 3-ethoxyphenyl substituent at the 2-position and a ketone group at the 5-position. Tetrahydrofuran-3-carboxylic acids are widely used in synthesizing biologically active compounds due to their rigid, oxygenated heterocyclic framework .

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C13H14O5/c1-2-17-9-5-3-4-8(6-9)12-10(13(15)16)7-11(14)18-12/h3-6,10,12H,2,7H2,1H3,(H,15,16) |

InChI Key |

MZQXXDVZFYRDML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Lactonization of Glutaric Acid Derivatives

Inspired by the synthesis of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid (CAS 21461-84-7), cyclization under acidic conditions offers a template. Here, L-glutamic acid undergoes HCl-mediated intramolecular esterification with sodium nitrite, yielding the lactone-carboxylic acid. Adapting this to the target compound would require a 3-ethoxyphenyl-substituted glutaric acid precursor.

Hypothetical Pathway :

-

Synthesis of 3-ethoxyphenylglutaric acid :

-

Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride.

-

Protection/deprotection steps to manage reactivity.

-

-

Cyclization :

-

Treatment with HCl/NaNO₂ at 0–20°C to induce lactonization.

-

Challenges :

-

Steric hindrance from the 3-ethoxyphenyl group may impede cyclization.

-

Competing side reactions (e.g., polymerization) require careful stoichiometric control.

Dieckmann Cyclization of Diethyl Esters

Dieckmann cyclization, a base-induced intramolecular ester condensation, is effective for six-membered ring formation. For γ-lactones, shorter diesters (e.g., diethyl 3-ethoxyphenylglutarate) may undergo cyclization under basic conditions.

Example Conditions :

-

Base : Sodium hydride or potassium tert-butoxide.

-

Solvent : Tetrahydrofuran or toluene.

Limitations :

-

Requires precise positioning of ester groups.

-

The 3-ethoxyphenyl group’s electronic effects may alter reaction kinetics.

Introducing the 3-Ethoxyphenyl Substituent

Electrophilic Aromatic Substitution

Direct ethoxylation of a preformed lactone-carboxylic acid is unlikely due to the deactivating nature of the lactone and carboxylic acid groups. Instead, the 3-ethoxyphenyl group is likely introduced early in the synthesis.

Potential Routes :

-

Friedel-Crafts Alkylation/Acylation :

-

Reaction of ethoxybenzene with α,β-unsaturated esters or acyl chlorides.

-

Requires Lewis acids (e.g., AlCl₃) and activated aromatic rings.

-

-

Suzuki-Miyaura Coupling :

-

Palladium-catalyzed coupling of a boronic acid (3-ethoxyphenylboronic acid) with a halogenated lactone intermediate.

-

Case Study :

A patent (CN108484538B) details the synthesis of a related nematicide using a methoxyphenyl-substituted lactone. Replacing methoxy with ethoxy would involve analogous steps:

-

Intermediate Preparation : 2-(3-ethoxyphenyl)glutaric acid.

-

Cyclization : HCl/NaNO₂-mediated lactonization.

-

Functionalization : Esterification or salt formation (e.g., with tetramethylguanidine) for downstream reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

The patent highlights solvent and base choices for lactone functionalization:

-

Solvents : Chloroform, toluene, or dichloromethane optimize solubility and reaction kinetics.

-

Bases : Tetramethylguanidine or DBU facilitate salt formation with the carboxylic acid, enhancing nucleophilic substitution reactivity.

Example Protocol :

Yield and Purity Considerations

-

Byproducts : Competing esterification or decarboxylation may occur.

-

Purification : Vacuum distillation or aqueous workup (pH adjustment) isolates the product.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs based on substituent type and position:

Physicochemical Properties

Key Research Findings

Substituent Effects :

- Ethoxy and methoxy groups influence electronic and steric properties. Ethoxy’s larger size may hinder enzymatic interactions but improve lipid bilayer penetration.

- Ortho-substituted methoxy analogs (e.g., 2-(2-Methoxyphenyl)) exhibit higher melting points due to restricted molecular rotation .

Synthetic Challenges :

- Bulky substituents (e.g., octyl in C75) require multi-step synthesis, whereas aryl groups (methoxy/ethoxy) are more straightforward .

Mitochondrial Toxicity :

- C75’s inhibition of HsmtKAS underscores the importance of substituent specificity; ethoxy derivatives may require evaluation for off-target effects .

Biological Activity

2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- IUPAC Name : this compound

The compound features a tetrahydrofuran ring with a carboxylic acid group and an ethoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds within the oxotetrahydrofuran class can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other compounds in the oxotetrahydrofuran family.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted by Umesha et al. (2009) demonstrated that derivatives of oxotetrahydrofuran exhibited significant antimicrobial activity against various pathogens. The IC50 values ranged from 1.5 to 10 µg/mL, indicating potent activity against bacterial strains.

Anticancer Activity

In a recent investigation, the effects of this compound were evaluated on human cancer cell lines such as MCF-7 and A549. The compound showed a dose-dependent reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, increasing ROS levels and activating caspase cascades.

Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of similar compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, providing a basis for further exploration into their therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | 15 |

| 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) | FASN Inhibitor, Anticancer | 10 |

| 5-Oxotetrahydrofuran-2-carboxylic acid | Antioxidant, Anti-inflammatory | 20 |

Q & A

Basic: What synthetic methodologies are established for 2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

Answer:

The compound can be synthesized via Baeyer-Villiger oxidation followed by oxidative cleavage of intermediates. Key steps include:

- Baeyer-Villiger Oxidation : Using meta-chloroperbenzoic acid (MCPBA) and BF₃·OEt₂ to introduce oxygen functionalities .

- Oxidative Cleavage : NaClO₂ in t-BuOH/H₂O with KH₂PO₄ buffer to yield carboxylic acid derivatives. Yields >90% are achievable under optimized conditions (room temperature, 30 min reaction) .

Critical Parameters : - Solvent polarity (t-BuOH enhances solubility of intermediates).

- Stoichiometry of NaClO₂ (excess drives complete oxidation).

Basic: How is structural characterization performed for this compound?

Answer:

- 1H/13C NMR : Assignments focus on the ethoxyphenyl group (δ 7.3–6.9 ppm for aromatic protons) and tetrahydrofuran ring protons (δ 4.7–3.8 ppm). The carboxylic acid proton may appear as a broad peak (~δ 12 ppm) .

- HRMS : Accurately confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆O₅: 265.1075) .

- X-ray Crystallography : Resolves stereochemistry at the tetrahydrofuran ring (e.g., (2S,3R) configurations in analogs) .

Basic: What biological targets are associated with this compound?

Answer:

Preliminary studies on structurally similar tetrahydrofuran-3-carboxylic acids suggest:

- Enzyme Inhibition : COX-2 and LOX enzymes (anti-inflammatory targets) via competitive binding, validated by IC₅₀ assays .

- Anticancer Activity : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Methodological Note : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes before in vitro validation .

Advanced: How can reaction yields be optimized during Baeyer-Villiger oxidation?

Answer:

- Catalyst Optimization : BF₃·OEt₂ enhances electrophilicity of the carbonyl group, improving regioselectivity. Replace with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Temperature Control : Maintain ≤0°C to prevent over-oxidation.

- Solvent Screening : Dichloromethane improves reaction kinetics compared to THF .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

- Contradiction Example : Discrepancies in NMR δ values for diastereomers.

- Resolution :

Advanced: What strategies validate its mechanism in enzyme inhibition assays?

Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for COX-2 .

- Mutagenesis Studies : Modify active-site residues (e.g., Arg120 in COX-2) to confirm binding interactions .

Advanced: How to design stability studies under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 254 nm.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Light/Thermal Stability : Accelerated testing at 40°C/75% RH for 4 weeks to predict shelf-life .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.